molecular formula C37H31IP2 B14702131 Phosphonium, (triphenylphosphoranyl)methylene(triphenyl-, iodide CAS No. 18596-46-8

Phosphonium, (triphenylphosphoranyl)methylene(triphenyl-, iodide

Cat. No.: B14702131
CAS No.: 18596-46-8
M. Wt: 664.5 g/mol
InChI Key: KAKFUYPDOGIIJK-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltriphenylphosphonium iodide can be synthesized by reacting triphenylphosphine with methyl iodide. The reaction typically involves heating the reactants in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The product is then purified by recrystallization from solvents like dichloromethane, ethyl acetate, and petroleum ether .

Industrial Production Methods

In industrial settings, the synthesis of methyltriphenylphosphonium iodide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .

Mechanism of Action

The mechanism of action of methyltriphenylphosphonium iodide in the Wittig reaction involves the formation of a phosphonium ylide. The ylide then reacts with a carbonyl compound to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to produce an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide .

Properties

CAS No.

18596-46-8

Molecular Formula

C37H31IP2

Molecular Weight

664.5 g/mol

IUPAC Name

triphenyl-[(triphenyl-λ5-phosphanylidene)methyl]phosphanium;iodide

InChI

InChI=1S/C37H31P2.HI/c1-7-19-32(20-8-1)38(33-21-9-2-10-22-33,34-23-11-3-12-24-34)31-39(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37;/h1-31H;1H/q+1;/p-1

InChI Key

KAKFUYPDOGIIJK-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)P(=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-]

Origin of Product

United States

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